(R)-1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-amine
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Overview
Description
®-1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-amine is a chiral amine compound featuring a 1,2,4-oxadiazole ring substituted with a methyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-amine typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the methyl group: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide.
Chiral amine synthesis: The chiral center can be introduced through asymmetric synthesis or resolution of racemic mixtures using chiral catalysts or resolving agents.
Industrial Production Methods: Industrial production may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can convert the oxadiazole ring to more saturated heterocycles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or nucleophiles such as amines and alcohols.
Major Products:
Oxidation: Formation of oxadiazole N-oxides.
Reduction: Formation of reduced heterocycles.
Substitution: Formation of various substituted oxadiazoles.
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Ligand: Acts as a ligand in coordination chemistry.
Biology and Medicine:
Pharmaceuticals: Potential use in the development of drugs targeting specific enzymes or receptors.
Biological Probes: Used in the design of probes for studying biological processes.
Industry:
Material Science: Utilized in the synthesis of materials with specific electronic or optical properties.
Catalysis: Employed as a catalyst or catalyst precursor in various industrial processes.
Mechanism of Action
The mechanism of action of ®-1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-amine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
(S)-1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-amine: The enantiomer of the compound.
1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-amine: The racemic mixture.
1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine: A homolog with an additional carbon in the alkyl chain.
Uniqueness:
Chirality: The ®-enantiomer may exhibit different biological activity and selectivity compared to the (S)-enantiomer.
Functional Group Positioning: The position of the methyl group on the oxadiazole ring can influence the compound’s reactivity and interactions.
Properties
Molecular Formula |
C5H9N3O |
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Molecular Weight |
127.14 g/mol |
IUPAC Name |
(1R)-1-(5-methyl-1,2,4-oxadiazol-3-yl)ethanamine |
InChI |
InChI=1S/C5H9N3O/c1-3(6)5-7-4(2)9-8-5/h3H,6H2,1-2H3/t3-/m1/s1 |
InChI Key |
UMGKLJLCSFKQCJ-GSVOUGTGSA-N |
Isomeric SMILES |
CC1=NC(=NO1)[C@@H](C)N |
Canonical SMILES |
CC1=NC(=NO1)C(C)N |
Origin of Product |
United States |
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